

Safer Alternatives to Ethylenethiourea (ETU) in Rubber Vulcanization: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethylenethiourea*

Cat. No.: *B1671646*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The rubber industry is actively seeking safer alternatives to **ethylenethiourea** (ETU), a highly effective vulcanization accelerator, due to its classification as a reproductive toxin.[\[1\]](#)[\[2\]](#) This guide provides a technical comparison of emerging alternatives, focusing on their performance in key elastomers like polychloroprene (CR) and epichlorohydrin (ECO) rubber. The information is compiled from various industry and academic sources to support researchers and professionals in making informed decisions for developing ETU-free rubber compounds.

Key Alternatives to Ethylenethiourea

Several promising alternatives to ETU have been developed and are undergoing industrial evaluation. The most notable of these include:

- Robac SRM102: A novel curative developed by the SafeRubber consortium, reported to be a safe and effective replacement for ETU in polychloroprene and other elastomers.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Diamine/Tetramethylthiuram Disulfide (TMTD) Systems: Combinations of diamines with TMTD have shown potential as effective crosslinking systems for polychloroprene.
- PNA5: A complex of piperazine-1-carbodithioic acid and 1,3-diaminopropane, which has demonstrated performance comparable to ETU in polychloroprene.

- Triazine-based Accelerators: These have been developed as alternatives to ETU, particularly for curing epichlorohydrin (ECO) rubber compounds.

Comparative Performance Data

The following tables summarize the quantitative performance data of these alternatives in comparison to traditional ETU-based systems. The data is primarily sourced from a study by Clwyd Compounders, which evaluated these accelerators in both general-purpose and high-quality polychloroprene and epichlorohydrin compounds.

Polychloroprene (CR) Rubber Compounds

Table 1: Properties of a General-Purpose CR Compound Cured with ETU and Alternatives

Property	Test Method	ETU System	Hexa/TMTD System	SRM102 System
Cure Characteristics (MDR @ 170°C)	ASTM D2084			
Scorch Time (ts2, mins)	2.5	2.0	2.2	
Cure Time (t90, mins)	6.0	5.5	5.8	
Physical Properties				
Hardness (IRHD)	ASTM D1415	65	66	65
Tensile Strength (MPa)	ASTM D412	20.1	19.5	20.5
Elongation at Break (%)	ASTM D412	450	430	460
Heat Aging (70h @ 100°C)	ASTM D573			
Hardness Change (pts)	+5	+7	+6	
Tensile Strength Change (%)	-10	-15	-12	
Elongation at Break Change (%)	-25	-30	-28	
Compression Set (22h @ 100°C)	ASTM D395	25	35	30

Table 2: Properties of a High-Quality CR Compound Cured with ETU and SRM102

Property	Test Method	ETU System	SRM102 System
Cure Characteristics (MDR @ 170°C)	ASTM D2084		
Scorch Time (ts2, mins)	3.0	2.8	
Cure Time (t90, mins)	7.5	7.0	
Physical Properties			
Hardness (IRHD)	ASTM D1415	75	74
Tensile Strength (MPa)	ASTM D412	22.5	22.0
Elongation at Break (%)	ASTM D412	350	360
Heat Aging (70h @ 125°C)	ASTM D573		
Hardness Change (pts)	+4	+5	
Tensile Strength Change (%)	-8	-10	
Elongation at Break Change (%)	-20	-22	
Compression Set (22h @ 125°C)	ASTM D395	20	22

Epichlorohydrin (ECO) Rubber Compounds

Table 3: Properties of an ECO Compound Cured with a Triazine-based ETU Replacement and SRM102

Property	Test Method	Non-ETU (Triazine)	SRM102 (Low)	SRM102 (Medium)	SRM102 (High)
Physical Properties					
Hardness (Shore A)	ASTM D2240	75	65	72	76
Tensile Strength (MPa)					
ASTM D412	11.3	8.9	9.9	10.0	
Elongation at Break (%)					
ASTM D412	378	491	294	220	
Compression Set (22h @ 125°C)					
ASTM D395	19	39	30	27	
Hot Air Aging (70h @ 125°C)					
ASTM D573					
Hardness Change (Sh A)					
	+3	+1	+1	+2	

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the performance data tables, based on ASTM standards.

Cure Characteristics (Mooney Viscosity, Scorch, and Cure Time)

- Standard: ASTM D2084 - Standard Test Method for Rubber Property—Vulcanization Using Oscillating Disk Cure Meter.
- Apparatus: Oscillating Disk Rheometer (ODR) or Moving Die Rheometer (MDR).

- Procedure:
 - A sample of the uncured rubber compound is placed in a temperature-controlled die cavity containing a biconical disk.
 - The disk is oscillated through a small rotary amplitude (e.g., 1 or 3 degrees).
 - The torque required to oscillate the disk is continuously recorded as a function of time at a constant temperature (e.g., 170°C).
 - The resulting cure curve is used to determine:
 - Minimum Torque (ML): An indication of the viscosity of the uncured compound.
 - Scorch Time (ts2): The time taken for the torque to rise 2 units above ML, indicating the onset of vulcanization.
 - Cure Time (t90): The time required to reach 90% of the maximum torque (MH), representing the optimum cure time.
 - Maximum Torque (MH): An indication of the stiffness or modulus of the fully cured rubber.

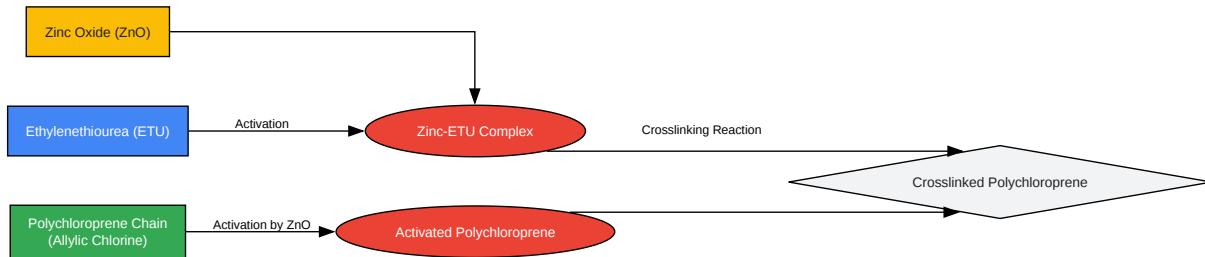
Tensile Properties (Tensile Strength, Elongation at Break)

- Standard: ASTM D412 - Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension.
- Apparatus: Tensile testing machine with a suitable load cell and grips.
- Procedure:
 - Dumbbell-shaped test specimens are cut from a cured rubber sheet.
 - The cross-sectional area of the narrow section of the specimen is measured.
 - The specimen is mounted in the grips of the tensile testing machine.

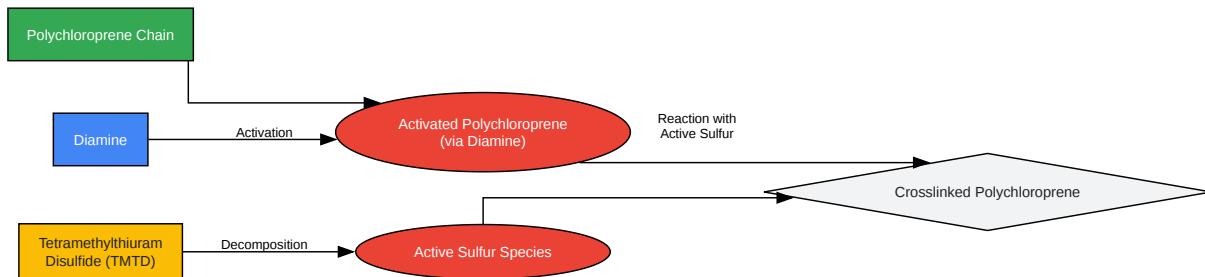
- The specimen is stretched at a constant rate (e.g., 500 mm/min) until it breaks.
- The force and elongation are recorded throughout the test.
- Tensile Strength is calculated as the maximum force recorded divided by the original cross-sectional area.
- Elongation at Break is the percentage increase in length of the specimen at the point of rupture.

Heat Aging

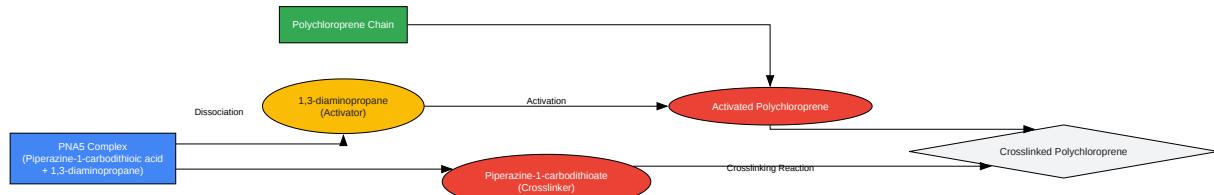
- Standard: ASTM D573 - Standard Test Method for Rubber—Deterioration in an Air Oven.
- Apparatus: Air-circulating oven with controlled temperature.
- Procedure:
 - Tensile test specimens are prepared as per ASTM D412.
 - The initial tensile properties (tensile strength and elongation at break) and hardness are measured.
 - The specimens are suspended in the air oven at a specified temperature (e.g., 100°C or 125°C) for a specified duration (e.g., 70 hours).
 - After aging, the specimens are removed from the oven and allowed to cool to room temperature for at least 16 hours but not more than 96 hours.
 - The final tensile properties and hardness are measured.
 - The changes in these properties are calculated as a percentage of the original values.


Compression Set

- Standard: ASTM D395 - Standard Test Methods for Rubber Property—Compression Set.
- Apparatus: Compression device with parallel plates, spacers, and an oven.


- Procedure:
 - Cylindrical test specimens (buttons) are prepared.
 - The initial thickness of the specimen is measured.
 - The specimen is placed between the parallel plates of the compression device and compressed to a specified percentage of its original height using spacers (typically 25% compression).
 - The device containing the compressed specimen is placed in an oven at a specified temperature (e.g., 100°C or 125°C) for a specified time (e.g., 22 hours).
 - After the specified time, the device is removed from the oven, and the specimen is immediately removed from the device.
 - The specimen is allowed to recover at room temperature for 30 minutes.
 - The final thickness of the specimen is measured.
 - Compression Set is calculated as the percentage of the original deflection that is not recovered.

Vulcanization Mechanisms and Signaling Pathways


The following diagrams illustrate the proposed vulcanization mechanisms for ETU and some of its alternatives.

[Click to download full resolution via product page](#)

Caption: Proposed synergistic vulcanization mechanism of polychloroprene with ETU and ZnO.

[Click to download full resolution via product page](#)

Caption: Simplified vulcanization pathway for polychloroprene using a Diamine/TMTD system.

[Click to download full resolution via product page](#)

Caption: Proposed vulcanization mechanism of polychloroprene with the PNA5 accelerator.

Conclusion

The data presented in this guide indicates that viable alternatives to ETU are emerging, with Robac SRM102 showing particularly promising results in matching the performance of ETU in polychloroprene rubber. While other alternatives like diamine/TMTD systems and PNA5 also show potential, more comprehensive, publicly available quantitative data is needed for a complete comparative analysis. The development of these safer accelerators is a significant step forward for the rubber industry, enabling the production of high-performance elastomers with improved environmental and health profiles. Further research and industrial-scale trials will be crucial in validating the long-term performance and commercial viability of these ETU-free curing systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. robinsonbrothers.uk [robinsonbrothers.uk]
- 2. Quickly and safely getting up to speed | SAFERUBBER Project | Results in Brief | FP7 | CORDIS | European Commission [cordis.europa.eu]
- 3. A Safer Alternative Replacement for Thiourea Based Accelerators in the Production Process of Chloroprene Rubber | FP7 | CORDIS | European Commission [cordis.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. robinsonbrothers.uk [robinsonbrothers.uk]
- To cite this document: BenchChem. [Safer Alternatives to Ethylenethiourea (ETU) in Rubber Vulcanization: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1671646#alternative-vulcanization-accelerators-to-ethylenethiourea-in-the-rubber-industry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com